CANRENONE

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: CANRENONE can be synthesized through various chemical reactions involving steroidal precursors. One common method involves the oxidation of spironolactone to produce this compound. This process typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of phanurane involves large-scale chemical synthesis using similar oxidation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: CANRENONE undergoes various chemical reactions, including:

Oxidation: Conversion of spironolactone to phanurane.

Reduction: Reduction of phanurane to its corresponding alcohol.

Substitution: Reactions involving the replacement of functional groups on the steroidal backbone.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products:

Oxidation: this compound.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted steroidal compounds.

Scientific Research Applications

CANRENONE has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying steroidal reactions and mechanisms.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects in conditions like heart failure and hirsutism.

Industry: Utilized in the development of diuretic medications and other pharmaceutical products.

Mechanism of Action

CANRENONE exerts its effects primarily through antagonism of the mineralocorticoid receptor, thereby inhibiting the action of aldosterone . This leads to increased excretion of sodium and water, reducing fluid retention and lowering blood pressure. Additionally, phanurane inhibits various steroidogenic enzymes, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Spironolactone: A precursor to phanurane with similar diuretic effects.

Eplerenone: Another antimineralocorticoid with a more selective action on the mineralocorticoid receptor.

Potassium canrenoate: A potassium salt form of canrenone used for similar therapeutic purposes.

Uniqueness of this compound: this compound is unique in its balanced profile of antimineralocorticoid and antiandrogenic effects. While it is more potent as an antimineralocorticoid compared to spironolactone, it is less potent as an antiandrogen . This makes it particularly useful in clinical settings where selective inhibition of aldosterone is desired without significant antiandrogenic side effects.

Biological Activity

Canrenone, a synthetic pregnadiene compound and major active metabolite of spironolactone, is primarily recognized for its role as an aldosterone receptor antagonist. This compound exhibits a range of biological activities, particularly in cardiovascular health, metabolic regulation, and its potential therapeutic applications in various medical conditions.

This compound functions primarily by antagonizing the effects of aldosterone, a hormone that regulates sodium and potassium levels in the body. By inhibiting aldosterone receptors, this compound promotes sodium excretion while retaining potassium, thus exhibiting potassium-sparing diuretic properties. This mechanism is crucial in managing conditions characterized by excess aldosterone, such as primary hyperaldosteronism and certain types of heart failure.

Clinical Applications

-

Heart Failure Management

- This compound has been evaluated for its efficacy in patients with chronic heart failure. A notable study (AREA IN-CHF) demonstrated that this compound improved left ventricular ejection fraction (LVEF) and reduced levels of B-type natriuretic peptide (BNP), indicating a positive impact on cardiac function .

-

Hypertension Treatment

- In hypertensive patients inadequately controlled by standard therapies, this compound has shown significant reductions in blood pressure (BP) and improvements in renal function compared to other diuretics like hydrochlorothiazide (HCTZ). For instance, a study reported that this compound led to better outcomes in terms of fasting plasma glucose (FPG) and lipid profiles without adversely affecting potassium levels .

- Anti-Androgenic Effects

Efficacy Studies

A summary of key studies investigating the biological activity of this compound is presented below:

Case Studies

Case Study: Heart Failure Management

In a randomized trial involving patients with chronic heart failure, the addition of this compound to standard therapy resulted in significant improvements in cardiac parameters over 12 months. Patients receiving this compound exhibited a notable reduction in left atrial dimensions and a lower composite endpoint of cardiac death and hospitalization compared to the placebo group .

Case Study: Hypertension Control

In another study focusing on hypertensive patients not adequately controlled on existing medications, this compound demonstrated superior outcomes compared to HCTZ, particularly regarding metabolic parameters such as glucose control and renal function improvement .

Properties

IUPAC Name |

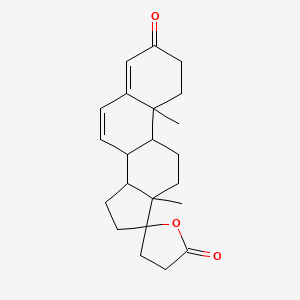

10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVLDDZCTMKXJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859562 | |

| Record name | 10,13-Dimethyl-1,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

976-71-6 | |

| Record name | CANRENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.